N-Benzyl-5-ethylnon-1-en-4-amine
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Overview
Description
N-Benzyl-5-ethylnon-1-en-4-amine is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, along with an ethyl group and a non-1-en-4-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-ethylnon-1-en-4-amine can be achieved through several methods. One common approach involves the alkylation of benzylamine with 5-ethylnon-1-en-4-amine under controlled conditions. The reaction typically requires a catalyst, such as palladium or nickel, and is carried out in an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and automated processes helps in achieving efficient production with minimal by-products. The purification of the compound is typically done using distillation or chromatography techniques to ensure high purity levels suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-ethylnon-1-en-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into primary amines or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, Sulfonyl chlorides
Major Products Formed
Oxidation: Amides, Nitriles
Reduction: Primary amines, Hydrocarbons
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-Benzyl-5-ethylnon-1-en-4-amine has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-Benzyl-5-ethylnon-1-en-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-5-ethylhex-1-en-4-amine
- N-Benzyl-5-ethylhept-1-en-4-amine
- N-Benzyl-5-ethyloct-1-en-4-amine
Uniqueness
N-Benzyl-5-ethylnon-1-en-4-amine is unique due to its specific structural features, including the length of the non-1-en-4-amine chain and the presence of both benzyl and ethyl groups. These structural characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
111865-52-2 |
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Molecular Formula |
C18H29N |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
N-benzyl-5-ethylnon-1-en-4-amine |
InChI |
InChI=1S/C18H29N/c1-4-7-14-17(6-3)18(11-5-2)19-15-16-12-9-8-10-13-16/h5,8-10,12-13,17-19H,2,4,6-7,11,14-15H2,1,3H3 |
InChI Key |
RWEWBDDHHXQEGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(CC=C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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